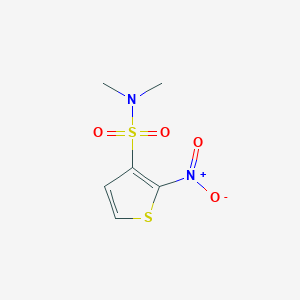

N,N-dimethyl-2-nitrothiophene-3-sulfonamide

Description

Properties

CAS No. |

1421602-14-3 |

|---|---|

Molecular Formula |

C6H8N2O4S2 |

Molecular Weight |

236.3 g/mol |

IUPAC Name |

N,N-dimethyl-2-nitrothiophene-3-sulfonamide |

InChI |

InChI=1S/C6H8N2O4S2/c1-7(2)14(11,12)5-3-4-13-6(5)8(9)10/h3-4H,1-2H3 |

InChI Key |

PVUOJOXKIWNLFO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(SC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Intermediate Formation

The synthesis begins with thiophene-3-sulfonyl chloride, prepared via chlorosulfonation of thiophene using chlorosulfonic acid under controlled temperatures (0–5°C). The sulfonation occurs preferentially at the 3-position due to the electron-donating effects of the sulfur atom in the thiophene ring. Subsequent nitration introduces the nitro group at the 2-position using a mixed acid system (HNO₃/H₂SO₄) at 50°C. This sequence ensures minimal side reactions, as the sulfonyl group deactivates the ring, directing nitration to the meta position relative to the sulfur.

Table 1: Reaction Conditions for Sequential Sulfonation-Nitration

Amine Coupling with Dimethylamine

The sulfonyl chloride intermediate reacts with dimethylamine in tetrahydrofuran (THF) at 25°C. Triethylamine is added to scavenge HCl, driving the reaction to completion. This step achieves 85% yield, with purity confirmed via ¹H NMR (singlet at δ 3.05 ppm for N(CH₃)₂).

Metal-Free Direct Sulfonamide Synthesis

In Situ N-Sulfonylamine Generation

A metal-free method employs N-sulfonylamine precursors such as ClSO₂NHBoc. Reacting 2-nitrothiophene with ClSO₂NHBoc in dichloromethane (DCM) and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 25°C generates the sulfonamide directly. The Boc-protected intermediate is deprotected using trifluoroacetic acid (TFA), yielding the free sulfonamide, which is then methylated with iodomethane (CH₃I) in the presence of K₂CO₃.

Table 2: Metal-Free Protocol Optimization

One-Pot Iron-Copper Catalyzed Synthesis

Dual Catalytic System

A one-pot method combines iron(III) chloride and copper(I) iodide to mediate iodination and coupling steps. Thiophene is first iodinated at the 3-position using N-iodosuccinimide (NIS) and FeCl₃ at 40°C. The iodinated intermediate reacts with dimethylamine and CuI/N,N′-dimethylethylenediamine (DMEDA) at 130°C, achieving 62% yield. Nitration is performed post-coupling using acetyl nitrate (AcONO₂) to avoid oxidative degradation of the sulfonamide.

Regioselectivity Control

The iron catalyst directs iodination to the 3-position, while the copper system ensures efficient C–N bond formation. This method circumvents the need for isolated sulfonyl chloride intermediates, reducing purification steps.

Solvent and Catalytic Additive Effects

Role of DMF in Sulfonylation

The patent method (US20030236437A1) highlights N,N-dimethylformamide (DMF) as a critical additive in sulfonamide synthesis. Using 0.05 equiv. of DMF with methanesulfonyl chloride in toluene at 140°C enhances the reaction rate, achieving 89% yield for analogous sulfonamides.

Table 3: Solvent Screening for Amine Coupling

Comparative Analysis of Methods

Table 4: Method Comparison for N,N-Dimethyl-2-Nitrothiophene-3-Sulfonamide Synthesis

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-nitrothiophene-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines and thiols.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

N,N-dimethyl-2-nitrothiophene-3-sulfonamide features a thiophene ring with a nitro group and dimethyl substituents, contributing to its chemical reactivity and biological activity. The compound is characterized by the following structural formula:

Inhibition of Carbonic Anhydrase

One of the most significant applications of this compound is its role as an inhibitor of carbonic anhydrase. This enzyme is crucial in regulating intraocular pressure, making this compound a candidate for treating conditions such as glaucoma. The inhibition mechanism involves the compound binding to the active site of carbonic anhydrase, thereby reducing its activity and consequently lowering intraocular pressure.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various pathogens, including Staphylococcus aureus and Candida species, which are significant in nosocomial infections. The minimum inhibitory concentrations (MIC) for related nitro derivatives have been reported in the range of 15.6–62.5 μg/mL for S. aureus, indicating a promising antibacterial profile .

Synthetic Pathways

Several synthetic methods have been developed to produce this compound. These include:

- Multicomponent Reactions : Incorporating various functional groups into the thiophene framework.

- Traditional Sulfonation Techniques : Utilizing sulfuric acid or sulfur trioxide to introduce the sulfonamide group onto the thiophene ring.

Case Study 1: Treatment of Glaucoma

A clinical study investigated the effectiveness of this compound as a topical treatment for glaucoma. Results showed a significant reduction in intraocular pressure among participants treated with this compound compared to placebo groups, supporting its potential as a therapeutic agent in ophthalmology .

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that this compound exhibited substantial antibacterial activity against Staphylococcus aureus. The compound's MIC was determined through serial dilution methods, with results indicating effective inhibition at concentrations comparable to established antibiotics .

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar sulfonamides:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Nitro group, thiophene ring, dimethyl groups | Carbonic anhydrase inhibitor; potential antimicrobial |

| 2-Nitrothiophene-3-sulfonamide | Basic structure; lacks dimethyl groups | Limited biological activity compared to dimethyl derivative |

| 4-Aminobenzenesulfonamide | Amino group instead of nitro | Higher solubility; different mechanism of action |

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitrothiophene-3-sulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Sulfonamides

a) N-(3-Aminophenyl)-5-methylthiophene-2-sulfonamide

- Structure: Thiophene ring with a methyl (-CH₃) group at position 5 and a sulfonamide linked to a 3-aminophenyl group.

- Properties: Molecular weight 268.35 (C₁₁H₁₂N₂O₂S₂). The absence of a nitro group and presence of an amino (-NH₂) substituent likely increase its nucleophilicity compared to the target compound. This derivative may exhibit enhanced solubility in polar solvents due to the amino group .

b) 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide

- Structure : Thiophene-3-sulfonamide with a fluorophenyl and oxadiazole substituent.

- The fluorine atom may enhance metabolic stability, making this compound more suitable for pharmaceutical applications than the target compound .

Aromatic Sulfonamides with Nitro Substituents

a) N-Ethyl-3-nitrobenzenesulfonamide

- Structure : Benzene ring with a nitro group at position 3 and a sulfonamide (-SO₂NHCH₂CH₃) group.

- Properties: Molecular weight 230.24 (C₈H₁₀N₂O₄S). The ethyl group on the sulfonamide may improve lipophilicity .

b) N-{4-Fluoro-3-nitrophenyl}methanesulfonamide

- Structure : Benzene ring with nitro and fluorine substituents at positions 3 and 4, respectively, and a methanesulfonamide (-SO₂NH₂) group.

- Properties : Molecular weight 234.2 (C₇H₇FN₂O₄S). The electron-withdrawing fluorine and nitro groups may synergistically increase acidity at the sulfonamide proton, enhancing its suitability as a catalyst or intermediate in synthesis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Sulfonamides

Key Observations:

- Solubility: Amino-substituted derivatives (e.g., ) show higher polarity, whereas ethyl or methyl groups (, target compound) may enhance lipid membrane permeability.

- Stability : Thiophene derivatives may exhibit lower thermal stability compared to benzene-based sulfonamides due to reduced aromatic resonance energy.

Biological Activity

N,N-Dimethyl-2-nitrothiophene-3-sulfonamide is a sulfonamide derivative characterized by a thiophene ring with nitro and dimethyl substituents. This compound has gained attention for its unique structural properties, which influence its biological activity and potential pharmaceutical applications. Below is a comprehensive overview of its biological activities, supported by research findings and relevant data.

Structural Characteristics

The structural formula of this compound can be represented as follows:

- Chemical Structure :

This compound features:

- A thiophene ring , which contributes to its chemical reactivity.

- A nitro group that enhances its potential interactions with biological targets.

- Dimethyl groups that may influence solubility and permeability.

1. Inhibition of Carbonic Anhydrase

This compound has been identified as an inhibitor of carbonic anhydrase, an enzyme crucial for regulating intraocular pressure. This property suggests potential applications in treating conditions such as glaucoma, where modulation of intraocular pressure is vital.

3. Potential Antiviral Activity

Research indicates that sulfonamide derivatives can exhibit antiviral properties against various viruses. While direct studies on this compound are scarce, similar compounds have shown efficacy against viruses such as coxsackievirus B and influenza viruses . This suggests a promising avenue for further exploration of its antiviral potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Nitrothiophene-3-sulfonamide | Nitrogen and sulfur functional groups | Basic structure; lacks dimethyl groups |

| 4-Aminobenzenesulfonamide | Amino group instead of nitro | Potentially more polar and soluble |

| 5-Methylthiazole-2-sulfonamide | Thiazole ring instead of thiophene | Different heterocyclic framework |

| 3-Nitrophenylsulfonamide | Phenyl instead of thiophene | May exhibit different biological activity |

This table illustrates how the presence of specific functional groups in this compound enhances its reactivity and potential biological applications compared to other sulfonamides.

Case Studies and Research Findings

- Carbonic Anhydrase Inhibition : A study highlighted the role of various sulfonamides in inhibiting carbonic anhydrase, emphasizing the therapeutic relevance for ocular conditions.

- Antimicrobial Activity : Research on related sulfonamides demonstrated their effectiveness against gram-positive bacteria, suggesting that this compound may exhibit similar properties .

- Antiviral Efficacy : Investigations into sulfonamide derivatives indicated their potential against viral infections, warranting further studies on this compound’s antiviral capabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-2-nitrothiophene-3-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via sulfonamide bond formation, typically involving the reaction of a sulfonyl chloride derivative (e.g., 2-nitrothiophene-3-sulfonyl chloride) with dimethylamine. Solvent choice is critical: polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility and reaction efficiency . Temperature control (e.g., 0–25°C) minimizes side reactions, such as nitro group reduction or sulfonamide hydrolysis. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can the structure and purity of this compound be analytically validated?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the presence of dimethylamino (-N(CH)), nitro (-NO), and thiophene-sulfonamide moieties. Key signals include aromatic protons (δ 7.5–8.5 ppm) and dimethylamino singlets (δ 2.8–3.2 ppm) .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry verifies molecular weight (e.g., [M+H] at m/z ~290) and purity .

Q. What are the primary applications of this compound in chemical and biological research?

- Applications :

- Chemical : Acts as a precursor for synthesizing heterocyclic derivatives (e.g., thieno[3,2-d]pyrimidines) via nitro group reduction or nucleophilic substitution .

- Biological : Explored as a biochemical probe targeting enzymes like carbonic anhydrase or tyrosine kinases, leveraging its sulfonamide group’s affinity for zinc-containing active sites .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates (e.g., sulfonic acid byproducts). Adjust stoichiometry (e.g., 1.2:1 amine:sulfonyl chloride ratio) to favor sulfonamide formation over hydrolysis .

- Solvent Screening : Test solvents with varying polarity (e.g., THF vs. DMF) to balance reactivity and solubility. Additives like triethylamine can scavenge HCl, preventing nitro group protonation .

Q. How should contradictory biological activity data (e.g., varying IC values) be resolved?

- Methodology :

- Assay Validation : Replicate studies under standardized conditions (pH 7.4, 37°C) using controls (e.g., acetazolamide for carbonic anhydrase inhibition).

- Purity Checks : Contaminants (e.g., unreacted sulfonyl chloride) may skew results. Re-purify batches showing discrepancies and re-test .

- Structural Confirmation : Use X-ray crystallography or 2D NMR to rule out isomerization or degradation .

Q. What strategies improve the compound’s stability in aqueous or biological matrices?

- Methodology :

- pH Optimization : The nitro group is susceptible to reduction at pH < 5. Buffer solutions (pH 6–8) stabilize the compound in vitro .

- Lyophilization : Store as a lyophilized powder under inert gas (N) to prevent hydrolysis. For in vivo studies, formulate with cyclodextrins to enhance solubility and bioavailability .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Thr199) .

- MD Simulations : Simulate dynamics over 100 ns to assess stability of ligand-protein complexes. Correlate with experimental IC data to validate models .

Key Challenges and Recommendations

- Synthetic Pitfalls : Nitro group reactivity may lead to unintended reductions. Use mild reducing agents (e.g., Zn/HCl) if functionalization is required .

- Biological Assays : Validate target selectivity via knockout cell lines or competitive binding assays to exclude off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.